molecular formula C17H13ClN2O2 B2864764 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid CAS No. 158941-09-4

5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2864764
CAS No.: 158941-09-4
M. Wt: 312.75
InChI Key: CUHBVUBREUIUDP-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based compound characterized by:

  • Position 1: A 4-methylphenyl group.
  • Position 3: A carboxylic acid functional group.
  • Position 5: A 4-chlorophenyl substituent.

This structure confers unique physicochemical properties, such as moderate lipophilicity (due to aromatic substituents) and hydrogen-bonding capacity (via the carboxylic acid group).

Properties

IUPAC Name

5-(4-chlorophenyl)-1-(4-methylphenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-11-2-8-14(9-3-11)20-16(10-15(19-20)17(21)22)12-4-6-13(18)7-5-12/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHBVUBREUIUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-Chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid, a synthetic organic compound, has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a 4-chlorophenyl group and a 4-methylphenyl group, which may influence its biological properties. The synthesis typically involves:

  • Cyclization of hydrazine derivatives with 1,3-diketones or β-keto esters.
  • Carboxylation to introduce the carboxylic acid group, often using carbon dioxide under controlled conditions.

Biological Activity Overview

Research indicates that compounds in the pyrazole class exhibit a range of biological activities, including:

  • Anti-inflammatory
  • Antimicrobial
  • Anticancer

Anti-inflammatory Activity

A notable study evaluated various pyrazole derivatives for their anti-inflammatory effects. The compound demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone. Specifically, it showed:

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
This compound61–8576–93
Dexamethasone7686

This suggests that the compound may be a promising candidate for further development in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. For instance, compounds similar to this compound exhibited activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

Preliminary studies have indicated that certain pyrazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. The exact mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. For example, compounds have been shown to downregulate oncogenes while upregulating tumor suppressor genes .

The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets:

  • Enzymatic Inhibition : It may inhibit enzymes involved in inflammatory processes or microbial metabolism.
  • Receptor Modulation : The compound could interact with receptors that mediate immune responses or cell growth.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

  • Selvam et al. (2014) : Investigated a series of pyrazole derivatives for anti-inflammatory activity using carrageenan-induced paw edema models. Some derivatives showed up to 78% inhibition at certain concentrations .
  • Chandra et al. (2015) : Reported on novel pyrazole derivatives as monoamine oxidase B inhibitors, demonstrating significant anti-inflammatory effects comparable to indomethacin .
  • Burguete et al. (2016) : Synthesized 1,5-diaryl pyrazoles and tested their antimicrobial activity against several strains, identifying key structural features that enhance efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Modifications

The following table summarizes key structural analogs and their substituent differences:

Compound Name Position 1 Substituent Position 3 Group Position 5 Substituent Additional Modifications
Target Compound 4-Methylphenyl Carboxylic acid 4-Chlorophenyl
SR141716A () 2,4-Dichlorophenyl Piperidin-1-ylamide 4-Chlorophenyl 4-Methyl group
Compound in 6-Methoxypyridazin-3-yl Carboxylic acid 4-Chlorophenyl
4b () Phenyl Carboxylic acid 4-Chlorophenyl
LPA5-IN-4 () 3-Methoxyphenyl Carboxylic acid 3-Chloro-4-cyclohexylphenyl Cyclohexyl group

Key Observations :

  • Position 1: Substituting 4-methylphenyl with electron-withdrawing groups (e.g., 2,4-dichlorophenyl in SR141716A) enhances cannabinoid receptor affinity but reduces metabolic stability due to increased lipophilicity .
  • Position 3 : Replacing carboxylic acid with amide (e.g., SR141716A) reduces ionization, improving blood-brain barrier penetration but decreasing aqueous solubility .
  • Position 5 : Bulky substituents like cyclohexyl (LPA5-IN-4) hinder receptor binding but improve membrane permeability .

Pharmacological and Receptor Binding Profiles

Table 2: Receptor Affinity and Functional Activity
Compound CB1 Receptor (Ki, nM) CB2 Receptor (Ki, nM) Functional Activity
Target Compound Not reported Not reported Potential COX/HDAC inhibition
SR141716A () 5.6 >10,000 CB1 antagonist
SR144528 () >10,000 0.3 CB2 inverse agonist
CP 55,940 () 0.6 0.7 Full agonist (CB1/CB2)

Insights :

  • The target compound’s carboxylic acid group may limit CB1/CB2 affinity compared to amide derivatives like SR141716A, which show high CB1 antagonism .
  • Structural analogs with methoxy or sulfamoyl groups (e.g., ) exhibit COX-2 inhibition, suggesting the target compound could share similar anti-inflammatory pathways .

Q & A

Q. How is the molecular structure of 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid characterized?

The compound’s structure is determined using single-crystal X-ray diffraction (SC-XRD) with refinement via the SHELX program suite . Key parameters include:

  • Crystal system : Monoclinic (space group P2/c)
  • Unit cell dimensions : a = 13.192 Å, b = 8.817 Å, c = 30.012 Å, β = 102.42° .
  • Intramolecular interactions : O–H⋯O hydrogen bonds stabilize the conformation, while π–π stacking (3.835–3.859 Å) between pyrazole and chlorophenyl rings enhances structural rigidity .
    Complementary spectroscopic methods (e.g., NMR, IR) validate functional groups, with DFT calculations providing electronic structure insights .

Q. What synthetic methodologies are employed to prepare this compound?

A two-step synthesis is reported:

Hydrazone formation : React 2,4-dichlorophenylhydrazine hydrochloride with ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate in ethanol/toluene (18 h, room temperature) .

Cyclization and hydrolysis : Use p-toluenesulfonic acid for cyclization under reflux, followed by KOH-mediated ester hydrolysis in methanol. Final purification involves recrystallization from acetic acid (yield: ~50%) .
Critical parameters : Solvent choice (toluene for azeotropic water removal), acid catalyst loading, and hydrolysis pH (1.5) to precipitate the product .

Q. Which analytical techniques ensure purity and structural fidelity?

  • Chromatography : Thin-layer chromatography (TLC) monitors reaction progress .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, carboxylic acid proton at δ 12.5 ppm) .
    • FT-IR : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (m/z 381.63) .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Challenges include:

  • Disorder in substituents : Chlorine atoms on phenyl rings may exhibit positional disorder, resolved using restraints in SHELXL .
  • Hydrogen bonding networks : O–H⋯O interactions are modeled with riding constraints (Uiso(H) = 1.5Ueq(O)) .
  • Data-to-parameter ratio : A ratio > 10 (e.g., 14.3 in ) ensures refinement reliability. Tools like PLATON validate structural models against systematic errors .

Q. How do substituent modifications influence structure-activity relationships (SAR)?

  • Chlorophenyl vs. dichlorophenyl : 2,4-Dichlorophenyl enhances π–π interactions (centroid distance: 3.835 Å) compared to monosubstituted analogs, potentially improving target binding .
  • Methyl group effects : The 4-methyl group on the pyrazole ring reduces steric hindrance, favoring planar conformations critical for biological activity .
    Methodology : Compare crystal packing (e.g., C–H⋯π interactions in ) and DFT-calculated electrostatic potentials to predict substituent effects on receptor binding .

Q. How should researchers resolve discrepancies in reported synthetic yields or spectral data?

  • Yield optimization : Re-evaluate reaction conditions (e.g., solvent polarity, catalyst load). For example, replacing toluene with DMF increases cyclization efficiency but may alter purity .
  • Spectral inconsistencies : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) and compare with computational predictions (e.g., Gaussian NMR shielding tensors) .

Q. What computational methods support the analysis of electronic properties?

  • DFT calculations : B3LYP/6-311G(d,p) optimizes geometry and calculates frontier orbitals (HOMO/LUMO) to predict reactivity .
  • Molecular docking : AutoDock Vina models interactions with biological targets (e.g., cannabinoid receptors), guided by crystallographic torsion angles .

Q. How do non-covalent interactions (NCIs) stabilize the solid-state structure?

  • Hydrogen bonds : Intramolecular O–H⋯O (2.65 Å) and intermolecular C–H⋯O (2.89 Å) interactions form a 3D network .
  • π–π stacking : Pyrazole and chlorophenyl rings exhibit face-to-face stacking (3.835–3.859 Å), quantified using Hirshfeld surface analysis .
    Experimental validation : Temperature-dependent XRD (100–300 K) probes thermal effects on NCIs .

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